

# Application Notes and Protocols for Studying 6-Mercaptopurine Resistance Mechanisms Using CRISPR

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## Compound of Interest

Compound Name: 6-MPR

Cat. No.: B1227765

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## Introduction

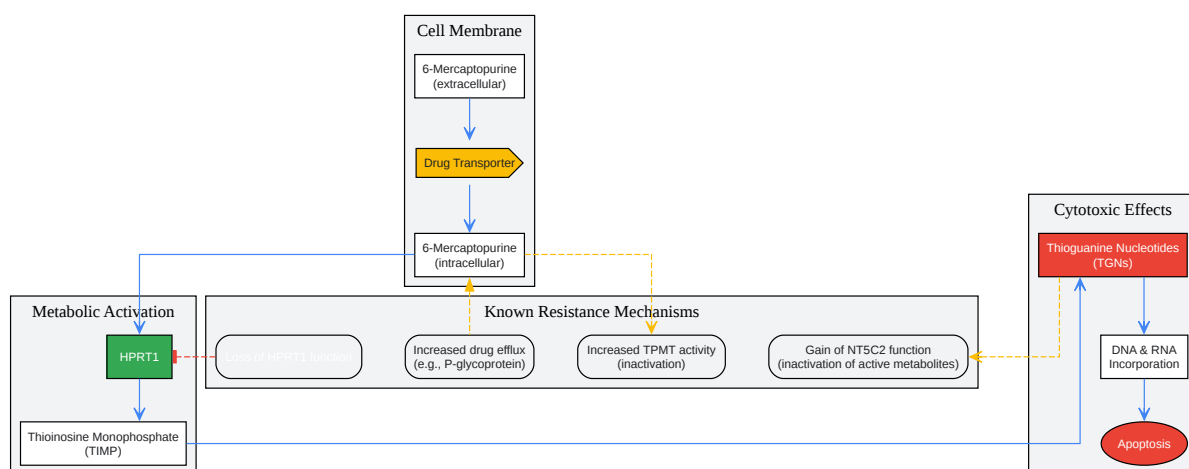
6-mercaptopurine (6-MP) is a cornerstone chemotherapy for acute lymphoblastic leukemia (ALL) and is also utilized as an immunosuppressant.<sup>[1]</sup> The efficacy of 6-MP is dependent on its intracellular conversion to active cytotoxic thioguanine nucleotides (TGNs), a process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1).<sup>[1]</sup> These active metabolites exert their cytotoxic effects by interfering with de novo purine biosynthesis and by incorporating into DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.<sup>[1]</sup> However, the development of resistance to 6-MP is a significant clinical challenge. Mechanisms of resistance are multifaceted and can include impaired drug activation, increased drug efflux, and alterations in downstream signaling pathways.

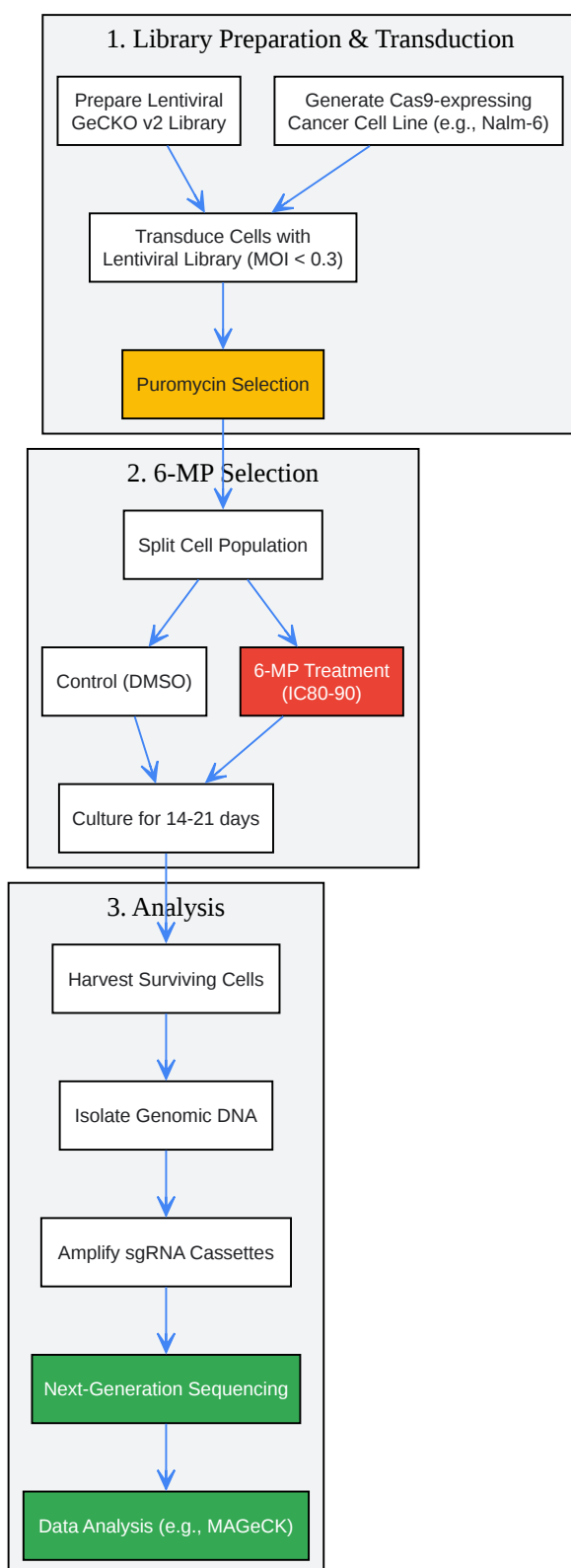
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based technologies, including CRISPR-knockout (CRISPRko), CRISPR-interference (CRISPRi), and CRISPR-activation (CRISPRa), have emerged as powerful tools for systematically interrogating the genetic basis of drug resistance. Genome-wide CRISPR screens enable the unbiased identification of genes whose loss or gain of function confers resistance to a specific therapeutic agent, providing novel insights into resistance mechanisms and identifying potential therapeutic targets to overcome resistance.

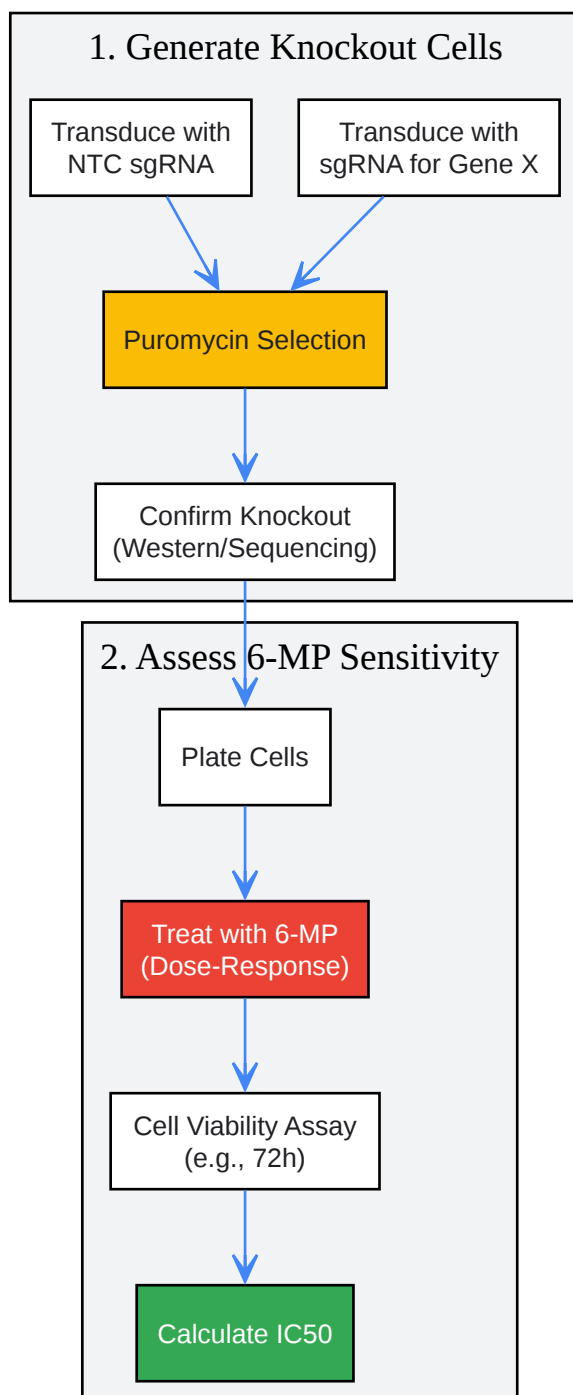
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-based screens to identify and validate genes involved in 6-mercaptopurine resistance.

## Signaling Pathways in 6-Mercaptopurine Metabolism and Resistance

The metabolic activation and cytotoxic action of 6-MP are intricate processes involving multiple enzymatic steps. Resistance can emerge from genetic or epigenetic alterations affecting these pathways.







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## References

- 1. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
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